Kinase Selectivity: Para vs. Ortho Isomers in CDK2 Inhibition
The ortho isomer (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid has been annotated in high-throughput screening libraries as a CDK2 inhibitor; however, its para counterpart has not been reported to exhibit the same kinase profile, suggesting a position-dependent target engagement [1]. While direct head-to-head CDK2 IC₅₀ data for the para isomer are unavailable, the ortho isomer's annotated activity implies a distinct selectivity landscape that differentiates the two positional isomers for kinase-focused screening campaigns.
| Evidence Dimension | CDK2 inhibitory activity |
|---|---|
| Target Compound Data | Not reported as active |
| Comparator Or Baseline | Ortho isomer (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid; annotated as CDK2 inhibitor in screening collections [1] |
| Quantified Difference | Qualitative difference (active vs. not reported) |
| Conditions | High-throughput biochemical screening |
Why This Matters
For users seeking selective CDK2 probes, the para isomer's lack of reported activity may reduce off-target kinase effects compared to the ortho isomer, but confirmatory profiling is essential.
- [1] Kuujia. 2-{5-(1E)-2-carboxyeth-1-en-1-yl-2-methylbenzenesulfonamido}benzoic acid (CAS 327093-87-8). Compound Info. Accessed Apr 2026. View Source
